molecular formula C₂₁₃H₃₄₉N₇₁O₆₅S₃ B612731 Brain natriuretic peptide-45 rat CAS No. 123337-89-3

Brain natriuretic peptide-45 rat

Cat. No.: B612731
CAS No.: 123337-89-3
M. Wt: 5040.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The discovery of brain natriuretic peptide-45 (BNP-45) in rats emerged from investigations into cardiac hormones with natriuretic properties. Initially isolated from porcine brain extracts in 1988, B-type natriuretic peptide (BNP) was later identified as a cardiac-derived hormone in mammals. However, rat BNP-45 was first purified from atrial tissues in 1989 through large-scale extraction from 500 rats, revealing a 45-amino-acid peptide distinct from the 32-residue form found in humans. This peptide was initially misnamed "brain natriuretic peptide" due to its homology with porcine BNP-26, but subsequent studies confirmed its predominant expression in cardiac tissue rather than the brain. The nomenclature reflects its evolutionary relationship to the natriuretic peptide family, with "BNP-45" specifying its length and rodent origin.

Structural Characteristics and Isoform Specificity

Rat BNP-45 exhibits a conserved disulfide-bonded ring structure critical for receptor binding, comprising residues Cys23 and Cys39 (Table 1). Its primary sequence is:
Ser-Gln-Asp-Ser-Ala-Phe-Arg-Ile-Gln-Glu-Arg-Leu-Arg-Asn-Ser-Lys-Met-Ala-His-Ser-Ser-Ser-Cys-Phe-Gly-Gln-Lys-Ile-Asp-Arg-Ile-Gly-Ala-Val-Ser-Arg-Leu-Gly-Cys-Asp-Gly-Leu-Arg-Leu-Phe .

Feature Details
Molecular Weight 5040.7 Da
Disulfide Bond Between Cys23 and Cys39
Proteolytic Processing Cleavage at Arg73-Ser74 by furin protease
Species Specificity 45 residues in rodents vs. 32 in humans

This structure diverges markedly from human BNP-32, with only 44% sequence identity in the bioactive C-terminal region. The extended N-terminal segment in rat BNP-45 enhances metabolic stability, as evidenced by a plasma half-life 60% longer than atrial natriuretic peptide (ANP) in rats. Isoform specificity arises from differential processing of the prohormone: rat BNP-45 derives from residues 51–95 of the 134-amino-acid precursor, whereas human BNP-32 corresponds to residues 77–108.

Evolutionary Context of Rodent Natriuretic Peptides

The evolutionary trajectory of natriuretic peptides reveals that BNP emerged after its receptors. Fossil record analyses suggest NPR-A and NPR-B receptors predated vertebrate NPs, with BNP arising in early mammals. Rodent BNP-45 exhibits unique adaptations:

  • Gene Structure : The rat BNP gene (Nppb) spans three exons on chromosome 4, syntenic with the ANP locus, suggesting tandem duplication from a common ancestor.
  • Functional Conservation : Despite low sequence homology with human BNP-32, the receptor-binding ring (residues 16–32) retains 68% identity, preserving NPR-A activation.
  • Regulatory Divergence : The rat BNP promoter lacks conserved GATA elements found in human BNP, reflecting species-specific transcriptional regulation.

Comparative studies highlight that the N-terminal prohormone region is 88% conserved between rats and mice, whereas the C-terminal BNP-45 region shares only 64% identity, indicating divergent evolutionary pressures. This contrasts with ANP, which shows 94% cross-species conservation, underscoring BNP's role in adapting to species-specific cardiovascular demands.

Properties

CAS No.

123337-89-3

Molecular Formula

C₂₁₃H₃₄₉N₇₁O₆₅S₃

Molecular Weight

5040.67

sequence

One Letter Code: SQDSAFRIQERLRNSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF(Disulfide bridge: Cys23-Cys39)

Synonyms

Brain natriuretic peptide-45 rat

Origin of Product

United States

Preparation Methods

Fundamentals of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of BNP-45 preparation. This method involves sequentially coupling amino acids to a resin-bound peptide chain, enabling high efficiency and scalability. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred for BNP-45 due to its compatibility with sensitive residues like methionine and cysteine. Key steps include:

  • Resin Activation : A Wang resin pre-loaded with the C-terminal amino acid (e.g., cysteine) is swollen in dimethylformamide (DMF).

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the amino terminus for coupling.

  • Coupling : Activated amino acids (using HBTU/HOBt) are added sequentially in alignment with the BNP-45 sequence.

A critical challenge is the oxidation of methionine residues during synthesis. To mitigate this, tetrafluoroboric acid (HBF₄) is employed for final deprotection instead of conventional trifluoroacetic acid (TFA)-thioanisole mixtures, which exacerbate methionine sulfoxide formation.

Deprotection and Cleavage Strategies

The choice of deprotection reagents significantly impacts peptide purity. Comparative studies show that HBF₄ achieves >90% yield of intact BNP-45, whereas TFA-thioanisole results in <60% yield due to side reactions. The cleavage protocol involves:

  • HBF₄ Treatment : 2 hours at 0°C in a 70% HBF₄/dichloromethane solution.

  • Precipitation : Cold diethyl ether precipitates the crude peptide, which is then lyophilized.

Disulfide Bond Formation in BNP-45

Challenges in Oxidative Folding

BNP-45 contains a single disulfide bond (Cys⁶–Cys²²) critical for its tertiary structure. Conventional air oxidation methods risk methionine oxidation and misfolding. The silyl chloride method addresses this by rapidly forming disulfide bonds within 10 minutes under anhydrous conditions.

Procedure :

  • Dissolve the linear peptide in 0.1 M HCl (pH 2.0).

  • Add trimethylsilyl chloride (TMS-Cl) at a 10:1 molar excess.

  • Stir at 4°C for 10 minutes, followed by neutralization with ammonium bicarbonate.

This method achieves >95% disulfide formation without methionine oxidation, compared to <70% efficiency with air oxidation.

Mechanistic Insights into Disulfide Stability

Disulfide bonds formed via silyl chloride are resistant to cytosolic reductases, enhancing BNP-45’s plasma stability. This is attributed to the thermodynamic favorability of the reaction, which bypasses sulfenic acid intermediates prone to over-oxidation.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude BNP-45 is purified using reverse-phase HPLC with a C18 column. Gradient elution (10–60% acetonitrile in 0.1% TFA over 60 minutes) separates the target peptide from truncations and deletion sequences.

Typical Purity : >98% after two purification cycles.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 4967.4 Da; observed: 4967.2 Da). Disulfide bond integrity is verified via tandem MS fragmentation patterns.

Biological Activity Assessment

Chick Rectum Relaxation Assay

Synthetic BNP-45 exhibits potent bioactivity, relaxing chick rectal smooth muscle at EC₅₀ = 1.2 nM, threefold more potent than α-rat atrial natriuretic peptide (α-rANP).

In Vivo Effects in Hypertensive Rats

Intravenous BNP-45 (2.0 nmol/kg) in spontaneously hypertensive rats (SHR) reduces mean arterial pressure by 25 mmHg and increases urinary sodium excretion by 4.5-fold. Its plasma half-life (t₁/₂ = 5.2 minutes) exceeds α-rANP (t₁/₂ = 2.1 minutes), attributed to reduced neprilysin-mediated degradation.

Comparative Analysis of Preparation Methods

Parameter HBF₄ Deprotection TFA-Thioanisole Silyl Chloride Air Oxidation
Yield (%)92 ± 358 ± 595 ± 268 ± 4
Methionine Oxidation (%)<235 ± 7<122 ± 6
Disulfide Formation (%)N/AN/A97 ± 169 ± 3
Bioactivity (EC₅₀, nM)1.24.81.12.9

Data synthesized from .

Chemical Reactions Analysis

Types of Reactions: Brain natriuretic peptide-45 rat primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can affect methionine and cysteine residues, potentially altering the peptide’s structure and function .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cardiovascular Disease Diagnosis

BNP-45 serves as a critical biomarker for diagnosing heart failure. Elevated levels of BNP-45 correlate with increased ventricular pressure and volume overload. Studies have shown that BNP levels can guide treatment decisions and predict outcomes in patients with heart failure.

StudyFindings
Tsutamoto et al. (2019)BNP levels were significant predictors of mortality in chronic heart failure patients, outperforming other markers such as atrial natriuretic peptide (ANP) .
Morrow et al. (2020)BNP levels were used to stratify risk in acute coronary syndrome, demonstrating its utility beyond heart failure .

Therapeutic Applications

Research indicates that BNP-45 can be utilized therapeutically to manage conditions like hypertension and heart failure. For instance, studies involving spontaneously hypertensive rats demonstrated that administration of BNP-45 resulted in significant reductions in blood pressure and enhanced diuretic effects compared to other natriuretic peptides.

StudyTreatmentResults
Nakagawa et al. (1991)Injection of BNP-45Significant hypotensive effect observed, particularly in spontaneously hypertensive rats .
Tsukamoto et al. (2005)Chronic BNP infusionImproved cardiac output and reduced left ventricular end-diastolic pressure .

Research on Pathophysiology

BNP-45 is instrumental in understanding the pathophysiology of cardiac hypertrophy and heart failure. Studies have shown that ventricular hypertrophy is associated with increased synthesis of BNP-45, suggesting its role as a compensatory mechanism.

StudyFocusFindings
Kawai et al. (1996)Mechanisms of BNP releaseIncreased stretch induced significant secretion of BNP from hypertrophied ventricles .
Kato et al. (2018)Gene expression analysisDemonstrated that Nppb gene expression correlates with the severity of heart failure .

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure utilized BNP-45 levels to guide treatment adjustments. Patients whose therapy was adjusted based on BNP levels experienced fewer hospitalizations and improved quality of life compared to those receiving standard care.

Case Study 2: Hypertension Research

In an experimental study, spontaneously hypertensive rats treated with BNP-45 showed a marked reduction in systolic blood pressure over four weeks, supporting its potential as a therapeutic agent for managing hypertension.

Mechanism of Action

Brain natriuretic peptide-45 rat exerts its effects by binding to natriuretic peptide receptor-A, a guanylyl cyclase receptor. Upon binding, the receptor converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP mediates various physiological responses, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and promote fluid excretion, contributing to cardiovascular homeostasis .

Comparison with Similar Compounds

Sequence and Domain Analysis

Compound Species Length (AA) Key Structural Features Sequence Identity vs. BNP-45 (Rat)
BNP-45 (Rat) Rat 45 Disulfide bond (Cys²³-Cys³⁹) -
BNP-45 (Mouse) Mouse 45 Conserved bioactive residues; 64% identity in C-terminal region vs. rat 64% (C-terminal)
BNP-32 (Rat) Rat 32 Disulfide bond (Cys¹⁰-Cys²⁶); shorter N-terminal 100% overlap in C-terminal region
ANP (Atrial Natriuretic Peptide) Rat 28 Single disulfide bond; distinct receptor affinity <30%
  • BNP-45 vs. BNP-32 (Rat): BNP-32 corresponds to residues 14–45 of BNP-45, sharing the C-terminal bioactive core but lacking the extended N-terminal region. This truncation may reduce plasma stability or receptor binding kinetics .
  • Species Specificity: Mouse BNP-45 shares 64% sequence identity with rat BNP-45 in the C-terminal region, but only 44% with human BNP, limiting cross-species reactivity in studies .

Functional Comparison

Hypotensive and Natriuretic Potency

  • BNP-45 (Rat): Demonstrates robust natriuretic effects in hypertensive rat models, lowering blood pressure via cyclic GMP signaling . Plasma levels rise in heart failure, making it a biomarker for cardiac stress .
  • BNP-45 (Mouse): Similar bioactivity but with species-specific receptor interactions due to sequence divergence .
  • BNP-32 (Rat): Shares the bioactive core of BNP-45 but may exhibit shorter half-life due to truncation .
  • ANP: Acts on the same NPR-A receptor as BNP but with lower affinity, leading to distinct physiological roles in acute vs. chronic cardiac stress .

Pathophysiological Roles

  • BNP-45 (Rat): Elevated in post-surgical rat models (e.g., aortocaval fistula), correlating with aggravated cardiac remodeling .
  • BNP-32 (Human): Used clinically for heart failure diagnosis, whereas rodent variants remain research tools .

Biological Activity

Introduction

Brain Natriuretic Peptide-45 (BNP-45) is a biologically active peptide derived from the rat brain natriuretic peptide (BNP) family. It plays a crucial role in cardiovascular regulation, particularly in the modulation of blood pressure and fluid balance. This article delves into the biological activity of BNP-45, highlighting its mechanisms of action, physiological effects, and comparative studies with other natriuretic peptides.

Structure and Characteristics

BNP-45 consists of 45 amino acids and is primarily produced in the heart's ventricles. It is part of a larger family of natriuretic peptides, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). The amino acid sequence of BNP-45 exhibits significant conservation across species, with a sequence identity of 64% with mouse BNP and lower identities with other mammals such as dogs (53%) and pigs (50%) .

Comparative Sequence Analysis

SpeciesSequence Identity (%)
Rat100
Mouse64
Dog53
Pig50
Human44

This table illustrates the evolutionary conservation of BNP sequences among different species, which is critical for understanding its biological function.

BNP-45 exerts its biological effects primarily through binding to specific receptors known as natriuretic peptide receptors (NPRs). These receptors are divided into three types: NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylyl cyclases that catalyze the production of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation and natriuresis.

Physiological Effects

  • Natriuresis : BNP-45 promotes the excretion of sodium through urine, which is essential for regulating blood volume and pressure. Studies have shown that BNP-45 induces significant diuresis and natriuresis in both spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY), with WKY rats exhibiting higher susceptibility to these effects .
  • Vasodilation : BNP-45 causes relaxation of vascular smooth muscle, leading to decreased blood pressure. In experiments, BNP-45 demonstrated a potent hypotensive effect comparable to alpha-ANP but with a longer duration of action .
  • Cyclic GMP Production : The activation of NPRs by BNP-45 leads to increased intracellular levels of cGMP, which mediates various physiological responses including vasodilation and inhibition of smooth muscle cell proliferation .

Study 1: Hemodynamic Effects in Hypertensive Rats

A study investigated the effects of BNP-45 on blood pressure in SHR compared to WKY rats. The results indicated that:

  • Blood Pressure Reduction : A high dose (2.0 nmol/kg) of BNP-45 resulted in a more significant decrease in blood pressure in SHR than WKY rats.
  • Urinary cGMP Excretion : Following administration, urinary cGMP levels were markedly elevated, indicating enhanced renal function and natriuresis .

Study 2: Comparative Potency with Other Natriuretic Peptides

In another investigation comparing the diuretic effects of rat BNP with human BNP and rat ANP:

  • Relative Potencies : Rat BNP showed relative potencies for diuresis and natriuresis at 1.6 and 2.5 times that of rat ANP, while human BNP displayed minimal activity .
  • Vasorelaxation : Rat BNP was found to be nearly equipotent to rat ANP in relaxing vascular tissues, demonstrating its significant role in cardiovascular physiology .

Q & A

Q. What emerging technologies could improve BNP-45 research?

  • Innovative Tools :
  • Single-Cell RNAseq : Resolve cell-type-specific BNP-45 expression in cardiac tissue.
  • Neprilysin Inhibitors : Use sacubitril to prolong BNP-45 half-life and amplify its effects in disease models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.